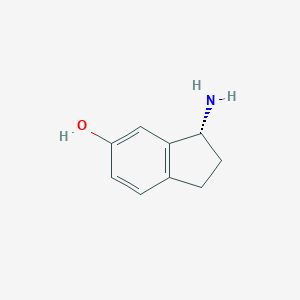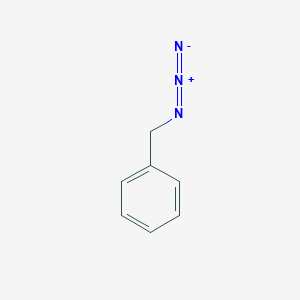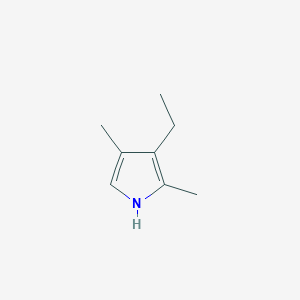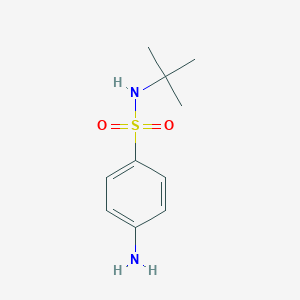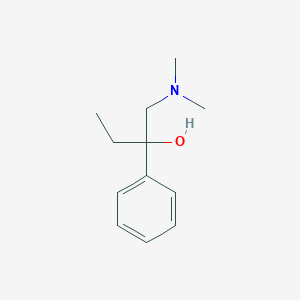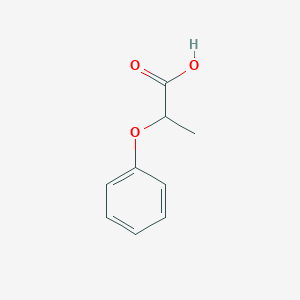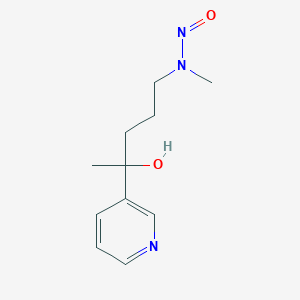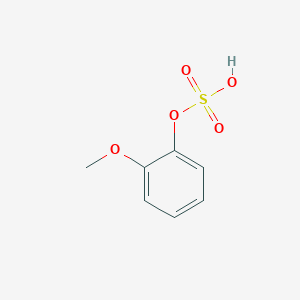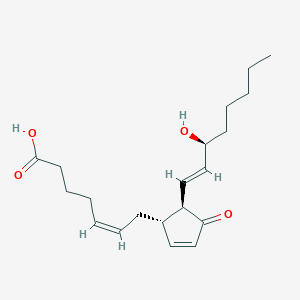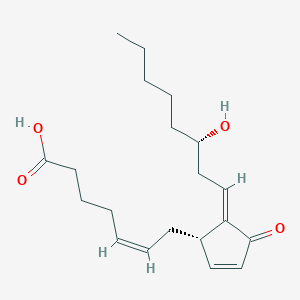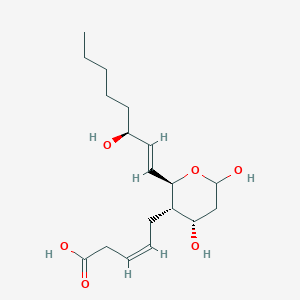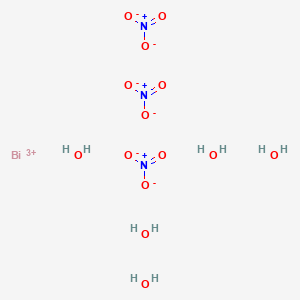
Nitrato de bismuto pentahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth nitrate pentahydrate is a chemical compound composed of bismuth in its cationic +3 oxidation state and nitrate anions. The most common solid form is the pentahydrate, which is a colorless or white crystalline substance. It is used in the synthesis of other bismuth compounds and is commercially available. Bismuth nitrate pentahydrate is the only nitrate salt formed by a group 15 element, indicative of bismuth’s metallic nature .
Aplicaciones Científicas De Investigación
Bismuth nitrate pentahydrate has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Bismuth nitrate pentahydrate is primarily used as a Lewis acid catalyst in organic synthesis . It targets thiocarbonyls, converting them into carbonyl compounds . It also targets aromatic compounds for nitration .
Mode of Action
The compound interacts with its targets through a process of oxidation. It serves as an excellent oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also acts as a reagent for the selective oxidation of sulfides to sulfoxides .
Biochemical Pathways
It is known that the compound plays a role in the conversion of thiocarbonyls to carbonyl compounds, aromatic nitration, and the selective oxidation of sulfides to sulfoxides . These reactions are crucial in various biochemical processes, including metabolic pathways.
Pharmacokinetics
Nanoparticles used for medical imaging, which can include bismuth, are characterized by an extended residence time in the blood because their leakage through capillary vessels is limited .
Result of Action
The action of bismuth nitrate pentahydrate results in the conversion of thiocarbonyls to carbonyl compounds, the nitration of aromatic compounds, and the selective oxidation of sulfides to sulfoxides . These molecular and cellular effects are crucial in various chemical reactions and can influence the overall reaction outcomes.
Action Environment
The action of bismuth nitrate pentahydrate can be influenced by environmental factors. For instance, it is known to decompose when in contact with combustible/organic material, potentially causing a fire . Therefore, it should be kept in a dry, cool, and well-ventilated place .
Análisis Bioquímico
Biochemical Properties
Bismuth Nitrate Pentahydrate is an oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also serves as a reagent for selective oxidation of sulfides to sulfoxides . Furthermore, it is effectively used as a Lewis acid catalyst in organic synthesis for the conversion of thiocarbonyls to their carbonyl compounds .
Cellular Effects
Its role as a Lewis acid catalyst suggests that it may influence cellular processes that involve thiocarbonyls and sulfides .
Molecular Mechanism
Bismuth Nitrate Pentahydrate acts as a Lewis acid catalyst in organic synthesis, aiding in the conversion of thiocarbonyls to their carbonyl compounds . It also facilitates aromatic nitration, protection of carbonyl compounds, Michael reactions, and synthesis of coumarins .
Metabolic Pathways
Its role as a Lewis acid catalyst suggests that it may interact with enzymes or cofactors involved in the metabolism of thiocarbonyls and sulfides .
Métodos De Preparación
Bismuth nitrate pentahydrate can be prepared by the reaction of bismuth metal with concentrated nitric acid. The reaction proceeds as follows: [ \text{Bi} + 4\text{HNO}_3 \rightarrow \text{Bi(NO}_3\text{)}_3 + 2\text{H}_2\text{O} + \text{NO} ] The compound can also be produced from metallic bismuth by the interaction of oxide or basic bismuth nitrate with solutions of nitric acid. The process involves dissolving metallic bismuth in concentrated nitric acid, followed by careful heating and cooling of the solution . Industrial production methods aim to eliminate the emission of toxic nitrogen oxides into the atmosphere and to produce high purity bismuth nitrate pentahydrate .
Análisis De Reacciones Químicas
Bismuth nitrate pentahydrate undergoes various chemical reactions, including:
Nitration: It is used in the nitration of aromatic compounds.
Decomposition: On heating, bismuth nitrate pentahydrate decomposes to form nitrogen dioxide (NO₂).
Common reagents and conditions used in these reactions include acetone, acetic acid, and glycerol. The major products formed from these reactions depend on the specific reactants and conditions used.
Comparación Con Compuestos Similares
Bismuth nitrate pentahydrate is unique among nitrate salts formed by group 15 elements due to its metallic nature. Similar compounds include:
Bismuth oxynitrate: Formed by the hydrolysis of bismuth nitrate in water.
Bismuth subnitrate: Used in medicine for its astringent and protective properties.
Compared to these compounds, bismuth nitrate pentahydrate is more commonly used in organic synthesis and industrial applications due to its strong oxidizing properties and ability to act as a Lewis acid catalyst.
Propiedades
Número CAS |
10035-06-0 |
|---|---|
Fórmula molecular |
BiH3NO4 |
Peso molecular |
290.009 g/mol |
Nombre IUPAC |
bismuth;trinitrate;pentahydrate |
InChI |
InChI=1S/Bi.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |
Clave InChI |
KGBVMWCTHTTWQW-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Bi+3] |
SMILES canónico |
[N+](=O)(O)[O-].O.[Bi] |
Key on ui other cas no. |
10035-06-0 |
Pictogramas |
Oxidizer; Irritant |
Sinónimos |
Bismuth(3+) Salt Nitric Acid Hydrate (3:1:5); Bismuth(3+) Salt Nitric Acid Pentahydrate (3:1:5); Bismuth Trinitrate Pentahydrate; Bismuth(III) Nitrate Pentahydrate; Granions de Bismuth; _x000B__x000B_ |
Origen del producto |
United States |
Q1: What is the molecular formula and weight of bismuth nitrate pentahydrate?
A1: The molecular formula is Bi(NO3)3⋅5H2O, and the molecular weight is 485.07 g/mol.
Q2: Is there spectroscopic data available for bismuth nitrate pentahydrate?
A2: Yes, various studies employ techniques like X-ray diffraction (XRD) [, , , ], Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], and UV-Vis diffuse reflectance spectroscopy [, ] to characterize its structure and optical properties.
Q3: How is bismuth nitrate pentahydrate used in organic synthesis?
A3: Bismuth nitrate pentahydrate acts as a Lewis acid catalyst []. It's been successfully employed in reactions like the Biginelli reaction [], synthesis of dihydropyrimidinones [, ], nitration reactions [, , ], and the production of benzimidazoles [].
Q4: What are the advantages of using bismuth nitrate pentahydrate as a catalyst?
A4: It offers several advantages:
- Eco-friendliness: It's considered relatively non-toxic compared to traditional catalysts. [, , , , ]
- Efficiency: It often enables reactions with shorter times and higher yields. [, ]
- Mild Conditions: Reactions can often be conducted under mild conditions, including room temperature and solvent-free environments. [, , , , ]
Q5: Are there specific examples of its catalytic applications?
A5: Yes, research demonstrates its use in:
- Oxidation of Hantzsch 1,4-dihydropyridines: []
- Synthesis of α-amino phosphonates: []
- Conversion of curcumin to vanillin: []
- One-pot synthesis of 2-amino-4-(substituted-phenyl)-6-naphtho[2,1-b]furan-2-yl-nicotinonitrile derivatives: []
Q6: What is the stability of bismuth nitrate pentahydrate?
A6: It is generally stable under standard conditions but can decompose upon heating or in contact with strong bases. [, ]
Q7: How does bismuth nitrate pentahydrate influence the properties of composite materials?
A7: Incorporation into composites can enhance properties such as:
- Photocatalytic Activity: When used in bismuth oxide synthesis, it influences morphology, particle size, and crystal structure, impacting photocatalytic degradation of pollutants like methyl orange and rhodamine B. [, , , , , ]
- Electrical Conductivity: Observed in bismuth oxide/activated carbon composites for potential battery electrode applications. [, ]
Q8: How is bismuth nitrate pentahydrate used in the preparation of photocatalysts?
A8: It serves as a precursor for synthesizing various bismuth-based photocatalysts, including:
- Bismuth oxide: [, , , , , ]
- Bismuth vanadate: [, , , , ]
- Bismuth oxychloride: [, ]
- Bismuth sulfide: [, ]
- Bismuth molybdate: [, ]
Q9: What factors influence the photocatalytic activity of materials derived from bismuth nitrate pentahydrate?
A9: Several factors play a role:
- Fuel choice in solution combustion synthesis: Urea, glycine, citric acid, and hydrazine affect the crystal structure, morphology, and band gap of the resulting bismuth oxide, impacting its photocatalytic activity. [, , , ]
- Doping: Incorporating elements like copper [] or strontium [] can enhance photocatalytic activity under visible light.
- Heterojunction formation: Combining bismuth compounds, such as bismuth oxyiodide and bismuth vanadium oxide, can improve charge separation and enhance photocatalytic efficiency. []
Q10: Can bismuth nitrate pentahydrate be used to synthesize nanomaterials?
A10: Yes, research demonstrates its use in synthesizing various nanostructures:
- Bismuth sulfide nanorods: [, ]
- Bismuth oxycarbonate microtablets and nanosheets: [, ]
- Bi2Fe4O9 nanoparticles: []
Q11: How can the morphology of materials synthesized using bismuth nitrate pentahydrate be controlled?
A11: Morphology control is achievable through:
- Hydrothermal reaction time: Influences the size and shape of bismuth oxide particles. []
- Use of capping agents: Triethanolamine (TEA) aids in controlling the morphology of bismuth sulfide nanorods. []
- Adjusting reactant ratios and reaction conditions: Plays a crucial role in tuning the morphology of bismuth subcarbonate microstructures. []
Q12: What analytical methods are used to characterize bismuth nitrate pentahydrate and its derivatives?
A12: Common methods include:
- XRD: For crystal structure analysis [, , , ]
- FTIR: To identify functional groups [, , , ]
- SEM and TEM: For morphological studies [, , , , ]
- UV-Vis Spectroscopy: For optical property analysis [, ]
- EDX: For elemental composition determination []
Q13: Is there a method for validating analytical techniques used with bismuth nitrate pentahydrate?
A13: While specific validation protocols might vary, researchers commonly assess the accuracy, precision, and specificity of their analytical methods to ensure reliable results. []
Q14: What is the environmental impact of using bismuth nitrate pentahydrate?
A14: While generally considered less toxic than some alternatives, its environmental impact requires careful consideration. Research should explore strategies for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


